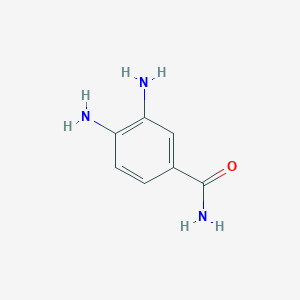
1,6-Naftiridin-3-amina
Descripción general
Descripción
1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Aplicaciones Científicas De Investigación
1,6-Naphthyridin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Mecanismo De Acción
Target of Action
1,6-Naphthyridin-3-amine is a pharmacologically active compound with a variety of applications . It has been found to exhibit anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its various biological effects.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of 1,6-Naphthyridin-3-amine’s action is likely dependent on the specific biological context in which it is used. For instance, in the context of its anticancer activity, it may result in the inhibition of cancer cell proliferation . .
Análisis Bioquímico
Biochemical Properties
1,6-Naphthyridin-3-amine interacts with various biomolecules in biochemical reactions. It has been identified as a new class of c-Met kinase inhibitor . The specific and differential functionalization of the 1,6-naphthyridin-3-amine core leads to specific activity .
Cellular Effects
1,6-Naphthyridin-3-amine has been found to have significant effects on various types of cells and cellular processes. It has been reported to have anticancer activity and has been studied on different cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,6-Naphthyridin-3-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridin-3-amine framework, it has been identified as a new class of c-Met kinase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-3-amine can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Grindstone Chemistry: A green and eco-friendly method involves grinding ketones, malononitrile, and amines in a mortar at room temperature, resulting in high yields of 1,6-naphthyridine derivatives.
Industrial Production Methods
Industrial production methods for 1,6-Naphthyridin-3-amine often involve multi-step synthesis processes, including the use of metal- and nanoparticle-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions .
Análisis De Reacciones Químicas
1,6-Naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex fused-ring systems.
Comparación Con Compuestos Similares
1,6-Naphthyridin-3-amine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct biological activities.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Polysubstituted Pyrazolo[3,4-h][1,6]naphthyridines: These compounds are synthesized using similar methods and have shown promising biological activities.
1,6-Naphthyridin-3-amine stands out due to its unique structure and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRTLJUUIXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609474 | |
| Record name | 1,6-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-30-1 | |
| Record name | 1,6-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)








![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)
